molecular formula C17H13N3 B14423735 1H-Pyrrole-3-carbonitrile, 4-amino-2,5-diphenyl- CAS No. 86625-51-6

1H-Pyrrole-3-carbonitrile, 4-amino-2,5-diphenyl-

Cat. No.: B14423735
CAS No.: 86625-51-6
M. Wt: 259.30 g/mol
InChI Key: JKXDBPNRONWHNL-UHFFFAOYSA-N
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Description

1H-Pyrrole-3-carbonitrile, 4-amino-2,5-diphenyl- is a heterocyclic compound that features a pyrrole ring substituted with an amino group at the 4-position and phenyl groups at the 2 and 5 positions. This compound is of significant interest due to its potential pharmacological properties and its role as an intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1H-Pyrrole-3-carbonitrile, 4-amino-2,5-diphenyl- can be synthesized through various methods. One common approach involves the condensation of benzoin and substituted aniline under microwave-assisted conditions . This method provides a simple and efficient route to the desired compound.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the use of microwave-assisted synthesis suggests potential scalability for industrial applications. The reaction conditions typically involve the use of a catalyst and controlled heating to achieve high yields.

Chemical Reactions Analysis

Types of Reactions: 1H-Pyrrole-3-carbonitrile, 4-amino-2,5-diphenyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to an amine.

    Substitution: Electrophilic substitution reactions can occur at the phenyl rings.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

    Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic or basic conditions.

Major Products Formed:

    Oxidation: Formation of oxides or hydroxyl derivatives.

    Reduction: Conversion to primary amines.

    Substitution: Introduction of various functional groups on the phenyl rings.

Scientific Research Applications

1H-Pyrrole-3-carbonitrile, 4-amino-2,5-diphenyl- has several scientific research applications:

Mechanism of Action

The mechanism of action of 1H-Pyrrole-3-carbonitrile, 4-amino-2,5-diphenyl- involves its interaction with specific molecular targets. The amino and nitrile groups can participate in hydrogen bonding and other interactions with biological macromolecules, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Uniqueness: 1H-Pyrrole-3-carbonitrile, 4-amino-2,5-diphenyl- is unique due to its specific substitution pattern on the pyrrole ring, which imparts distinct chemical and biological properties. Its combination of amino and nitrile groups, along with phenyl substitutions, makes it a versatile compound for various applications.

Properties

CAS No.

86625-51-6

Molecular Formula

C17H13N3

Molecular Weight

259.30 g/mol

IUPAC Name

4-amino-2,5-diphenyl-1H-pyrrole-3-carbonitrile

InChI

InChI=1S/C17H13N3/c18-11-14-15(19)17(13-9-5-2-6-10-13)20-16(14)12-7-3-1-4-8-12/h1-10,20H,19H2

InChI Key

JKXDBPNRONWHNL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(C(=C(N2)C3=CC=CC=C3)N)C#N

Origin of Product

United States

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